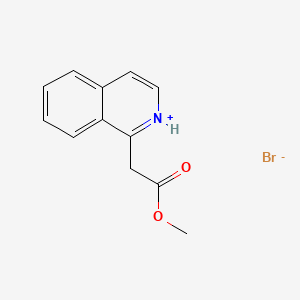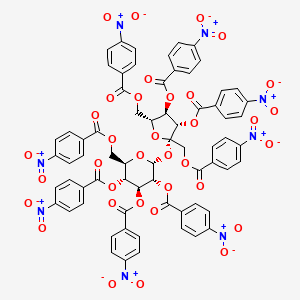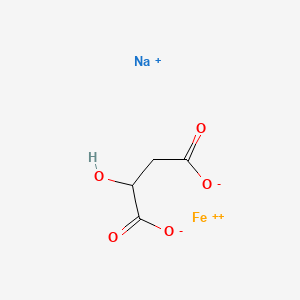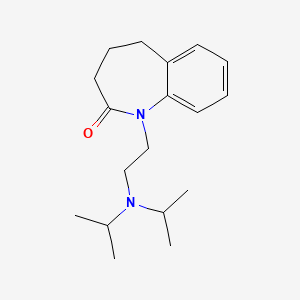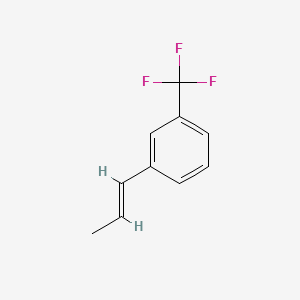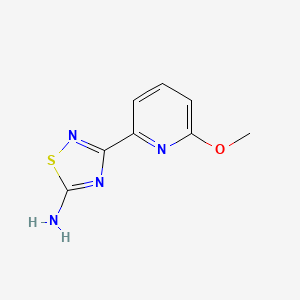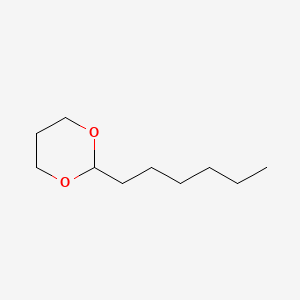
2-Hexyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexyl-1,3-dioxane can be synthesized through the acetalization of aldehydes with diols. This reaction is typically acid-catalyzed, using catalysts such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. The reaction conditions often involve room temperature and the absence of solvents to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of heterogeneous catalysts like acid-modified montmorillonite (MMT) K-10. These catalysts are treated with acids such as sulfuric acid, nitric acid, or hydrochloric acid to enhance their catalytic activity. The reaction is carried out at room temperature, and the catalyst can be reused multiple times without significant loss of activity .
化学反応の分析
Types of Reactions: 2-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Hexyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can form stable cyclic acetals through acetalization reactions, which are typically catalyzed by acids. These reactions involve the formation of a hemiacetal intermediate, followed by the elimination of water to form the final acetal product .
類似化合物との比較
- 2-Hexyl-1,3-dioxolane
- 2-Hexyl-4-methyl-1,3-dioxolane
- 2-Benzyl-5-hydroxy-1,3-dioxane
- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane
Uniqueness: 2-Hexyl-1,3-dioxane is unique due to its specific structural configuration and the presence of a hexyl group, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers higher stability and selectivity in various chemical reactions .
特性
CAS番号 |
6290-20-6 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h10H,2-9H2,1H3 |
InChIキー |
DZTPGFWGNFJQFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1OCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
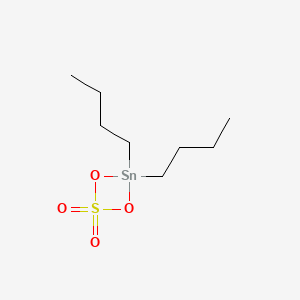
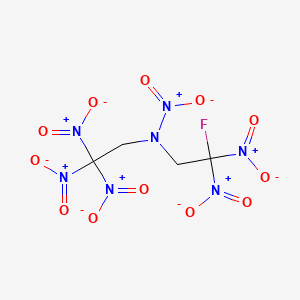
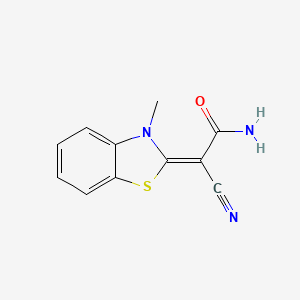
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

